(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the furan and piperidine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and have similar biological activities.
Furan Derivatives: Compounds with a furan ring may have comparable chemical properties and reactivity.
Piperidine Derivatives: These compounds contain the piperidine ring and may exhibit similar pharmacological effects.
Uniqueness
The uniqueness of (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H22N2O5S/c21-10-7-13-4-1-2-8-19(13)16(22)6-9-20-17(23)15(26-18(20)24)12-14-5-3-11-25-14/h3,5,11-13,21H,1-2,4,6-10H2/b15-12- |
InChI Key |
GZHDWGMIYAPABN-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O |
Origin of Product |
United States |
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